molecular formula C12H6ClFN6S2 B11059094 3-(4-Chloro-2-fluorophenyl)-6-(5-methyl-1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Chloro-2-fluorophenyl)-6-(5-methyl-1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11059094
M. Wt: 352.8 g/mol
InChI Key: QJBJGSDAHTUXHP-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-fluorophenyl)-6-(5-methyl-1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-fluorophenyl)-6-(5-methyl-1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazole and thiadiazole rings, followed by their fusion to form the triazolothiadiazole core. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-fluorophenyl)-6-(5-methyl-1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic ring or the triazole-thiadiazole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules and materials.

    Biology: It exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is investigated for its potential use in the development of new materials, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-fluorophenyl)-6-(5-methyl-1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit key enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolothiadiazoles and related heterocyclic compounds with similar structural features and biological activities. Examples include:

  • 3-(4-Chloro-2-fluorophenyl)-6-(5-methyl-1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct biological activities and potential applications. Its unique properties make it a valuable compound for further research and development in various fields.

Properties

Molecular Formula

C12H6ClFN6S2

Molecular Weight

352.8 g/mol

IUPAC Name

3-(4-chloro-2-fluorophenyl)-6-(5-methylthiadiazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H6ClFN6S2/c1-5-9(15-19-22-5)11-18-20-10(16-17-12(20)21-11)7-3-2-6(13)4-8(7)14/h2-4H,1H3

InChI Key

QJBJGSDAHTUXHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NS1)C2=NN3C(=NN=C3S2)C4=C(C=C(C=C4)Cl)F

Origin of Product

United States

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